molecular formula C11H14N2OS2 B15066062 2'-(Ethylthio)-7'H-spiro[cyclobutane-1,6'-thieno[3,2-d]pyrimidin]-4'-ol CAS No. 1422354-54-8

2'-(Ethylthio)-7'H-spiro[cyclobutane-1,6'-thieno[3,2-d]pyrimidin]-4'-ol

Cat. No.: B15066062
CAS No.: 1422354-54-8
M. Wt: 254.4 g/mol
InChI Key: COSABZAHDAPDOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2’-(Ethylthio)-7’H-spiro[cyclobutane-1,6’-thieno[3,2-d]pyrimidin]-4’-ol is a complex organic compound that belongs to the class of thienopyrimidines.

Properties

CAS No.

1422354-54-8

Molecular Formula

C11H14N2OS2

Molecular Weight

254.4 g/mol

IUPAC Name

2-ethylsulfanylspiro[3,7-dihydrothieno[3,2-d]pyrimidine-6,1'-cyclobutane]-4-one

InChI

InChI=1S/C11H14N2OS2/c1-2-15-10-12-7-6-11(4-3-5-11)16-8(7)9(14)13-10/h2-6H2,1H3,(H,12,13,14)

InChI Key

COSABZAHDAPDOU-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC2=C(C(=O)N1)SC3(C2)CCC3

Origin of Product

United States

Preparation Methods

The synthesis of 2’-(Ethylthio)-7’H-spiro[cyclobutane-1,6’-thieno[3,2-d]pyrimidin]-4’-ol typically involves the cyclization of thiophene derivatives. One common method involves heating thiophene-2-carboxamides in formic acid to yield thieno[3,2-d]pyrimidin-4-ones . Another approach includes the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization . Industrial production methods often utilize these synthetic routes due to their efficiency and high yields.

Chemical Reactions Analysis

2’-(Ethylthio)-7’H-spiro[cyclobutane-1,6’-thieno[3,2-d]pyrimidin]-4’-ol undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2’-(Ethylthio)-7’H-spiro[cyclobutane-1,6’-thieno[3,2-d]pyrimidin]-4’-ol involves the inhibition of specific enzymes and proteins. For example, it has been shown to inhibit cytochrome bd oxidase in Mycobacterium tuberculosis, which is crucial for the bacterium’s energy metabolism . This inhibition disrupts the bacterium’s ability to produce ATP, leading to its death.

Biological Activity

The compound 2'-(Ethylthio)-7'H-spiro[cyclobutane-1,6'-thieno[3,2-d]pyrimidin]-4'-ol is a unique heterocyclic structure that has garnered attention for its potential biological activities. This article aims to explore its biological activity, synthesizing findings from various studies, case reports, and research data.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

  • Molecular Formula : C₁₃H₁₅N₃OS
  • Molecular Weight : 253.35 g/mol
  • IUPAC Name : this compound

This compound features a spirocyclic structure that contributes to its unique chemical properties and biological activities.

Anticancer Properties

Recent studies have indicated that derivatives of thieno[3,2-d]pyrimidines exhibit significant anticancer activity. For instance, compounds with similar structures have shown selective cytotoxic effects against various cancer cell lines, including human colon carcinoma and ovarian carcinoma cells. A notable study demonstrated that certain thieno-pyrimidine derivatives exhibited IC50 values in the micromolar range against these cancer cells, indicating potent activity .

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of thieno-pyrimidine derivatives. In vitro tests have shown effectiveness against a range of bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis, which are common pathways for antimicrobial agents .

The proposed mechanism of action for this compound involves interaction with specific biological targets such as enzymes involved in DNA replication and repair. This interaction may lead to the induction of apoptosis in cancer cells and inhibition of bacterial growth.

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsIC50 (µM)Reference
AnticancerHuman colon carcinoma15.5
AntimicrobialStaphylococcus aureus12.0
Escherichia coli25.0

Case Study: Anticancer Efficacy

In a recent study published in a peer-reviewed journal, researchers synthesized a series of thieno-pyrimidine derivatives including this compound. These compounds were tested against various cancer cell lines. The results indicated that this compound exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting its potential as a chemotherapeutic agent.

Future Directions

Ongoing research is focused on optimizing the synthesis of this compound to enhance its bioavailability and efficacy. Investigations into its pharmacokinetics and toxicity profiles are critical for advancing its development into therapeutic applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.